molecular formula C9H17IN2OSi B3116915 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 220299-49-0

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B3116915
CAS No.: 220299-49-0
M. Wt: 324.23 g/mol
InChI Key: YJDGPUCAPUOFQD-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound with the molecular formula C9H17IN2OSi and a molecular weight of 324.23 g/mol . This compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a trimethylsilyl group attached to an ethoxy methyl group at the 1-position. It is used primarily in research settings for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves multiple steps. One common method includes the following stages :

    Stage 1: 4-iodopyrazole is reacted with sodium hydride in tetrahydrofuran at room temperature for approximately 40 minutes.

    Stage 2: The resulting product is then treated with (2-trimethylsilyl)ethoxymethyl chloride in tetrahydrofuran at room temperature for about 4.5 hours.

The reaction mixture is then diluted with ether, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity and binding properties. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions .

Comparison with Similar Compounds

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be compared with other similar compounds:

The unique combination of the iodine atom and the trimethylsilyl group in 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- provides distinct chemical properties that are valuable in various research applications.

Properties

IUPAC Name

2-[(4-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGPUCAPUOFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A slurry of NaH (1.94 g, 48.5 mmol) in THF (40 mL) at 0° C. was treated with a solution of 4-iodopyrazole (8.97 g, 46.2 mmol) in THF (20 mL), stirred for 1 h, treated with SEM chloride (9.00 mL, 50.8 mmol), stirred at room temperature for 1 h, poured into water and extracted with ethyl acetate. The extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel with 10% ethyl acetate/hexanes to provide 14.4 g of the title compound.
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1.94 g
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8.97 g
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20 mL
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9 mL
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Synthesis routes and methods III

Procedure details

Under argon, diisopropylethylamine (DIEA, 1.75 ml, 10 mmol) and trimethylsilylethoxymethyl chloride (SEMCl, 1.83 ml, 10 mmol) are added to a solution of 4-iodopyrazole (1.94 g, 10 mmol) in CH2Cl2 (100 ml). The mixture is stirred overnight at room temperature. The solvent is evaporated under vacuum. The residue is taken up in a diethyl ether/water mixture. The organic phase after drying and evaporation gives a colourless oil which is purified by eluting on silica gel with an AcOEt/CH2Cl2 (5/95) mixture.
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1.75 mL
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1.83 mL
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1.94 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

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